molecular formula C16H13ClO3 B3215883 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid CAS No. 116776-52-4

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid

Cat. No. B3215883
CAS RN: 116776-52-4
M. Wt: 288.72 g/mol
InChI Key: IWLGJWQSXFLVSY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid, also known as Clonitazene, is a synthetic opioid analgesic drug that was first synthesized in the 1950s. It has been used in scientific research to study the mechanism of action of opioids and their effects on the brain and body.

Scientific Research Applications

Enzymatic Activity and Inhibition

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid and its analogues have been studied for their substrate and inhibitory properties in enzymatic reactions. For instance, some derivatives have been identified as substrates or competitive inhibitors in gamma-aminobutyric acid aminotransferase reactions, highlighting their potential role in enzyme-related research (Silverman et al., 1987).

Organic Synthesis and Chemical Reactions

In the field of organic chemistry, this compound has been involved in reactions like ring-opening addition with carbenes, yielding various derivatives of 4-phenylbutanoic acid. This showcases its utility in synthesizing complex organic molecules (Oku et al., 1992).

Asymmetric Hydrogenation

It has also been used in studies involving direct asymmetric hydrogenation, leading to the creation of 2-hydroxy-4-arylbutanoic acids with significant enantioselectivity. This indicates its relevance in synthesizing enantiomerically pure compounds, essential in pharmaceutical research (Zhu et al., 2010).

Photoinduced Reactions

Research on photoinduced pinacolisation of 4-oxo-4-phenylbutanamides has also been conducted. This compound, under specific conditions, can undergo transformations leading to unique products, demonstrating its role in photochemistry (Lindemann et al., 1999).

Advanced Oxidation Processes

In environmental science, derivatives of this compound have been examined in studies involving the oxidative degradation of pollutants, illustrating its potential application in environmental remediation technologies (Bokare and Choi, 2011).

Metabolic and Pharmacological Studies

Some studies have explored the metabolic pathways and pharmacological activities of compounds structurally related to this compound, providing insights into their biotransformation and potential therapeutic uses (Witczuk et al., 1980).

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)15(18)10-14(16(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGJWQSXFLVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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